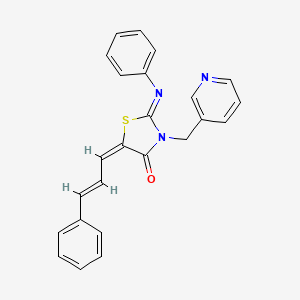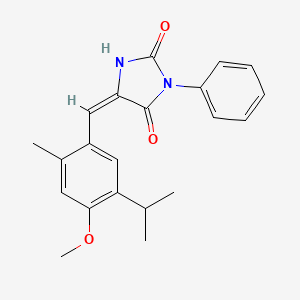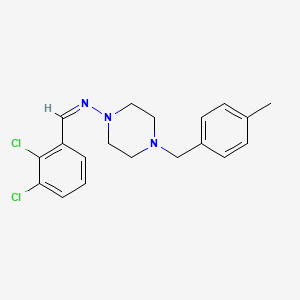
2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BCAN and has been studied extensively for its unique properties.
科学的研究の応用
BCAN has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BCAN has been found to exhibit potent anticancer activity against various cancer cell lines. It has also been studied for its potential use as an antifungal agent. In material science, BCAN has been found to exhibit excellent thermal stability and mechanical properties, making it a potential candidate for the development of high-performance materials. In environmental science, BCAN has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions.
作用機序
The mechanism of action of BCAN is not fully understood. However, studies have shown that BCAN induces apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of fungi by disrupting the cell wall and membrane.
Biochemical and Physiological Effects:
BCAN has been found to exhibit cytotoxicity against various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to exhibit antifungal activity against various fungal strains. In addition, BCAN has been found to exhibit fluorescent properties, making it a potential candidate for the development of fluorescent probes.
実験室実験の利点と制限
One of the main advantages of using BCAN in lab experiments is its unique properties, which make it a potential candidate for various applications. However, one of the limitations of using BCAN is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the study of BCAN. One potential direction is the development of BCAN-based materials for various applications, such as sensors and catalysis. Another potential direction is the study of BCAN's mechanism of action, which could lead to the development of more potent anticancer and antifungal agents. Additionally, the development of BCAN-based fluorescent probes for the detection of heavy metal ions could have significant environmental applications.
Conclusion:
In conclusion, BCAN is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of BCAN involves the reaction of 2-aminobenzimidazole and 2-chloroacetophenone in the presence of potassium carbonate in DMF. BCAN has been studied for its potential applications in medicinal chemistry, material science, and environmental science. It has been found to exhibit potent anticancer and antifungal activity, as well as excellent thermal stability and mechanical properties. However, its potential toxicity requires careful handling and disposal. There are several future directions for the study of BCAN, including the development of BCAN-based materials and fluorescent probes, as well as the study of its mechanism of action.
合成法
The synthesis of BCAN involves the reaction of 2-aminobenzimidazole and 2-chloroacetophenone in the presence of potassium carbonate in dimethylformamide (DMF). The reaction mixture is then refluxed for several hours, followed by the addition of acrylonitrile. The product is then purified using column chromatography to obtain pure BCAN.
特性
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3/c17-13-6-2-1-5-11(13)9-12(10-18)16-19-14-7-3-4-8-15(14)20-16/h1-9H,(H,19,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSIMQTUJJIVOO-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-((2-Chlorophenyl)methylene)-1H-benzimidazole-2-acetonitrile | |
CAS RN |
63052-08-4 |
Source


|
| Record name | 1H-Benzimidazole-2-acetonitrile, alpha-((2-chlorophenyl)methylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063052084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({2-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5913125.png)

![5,6-diphenyl-2-(2-thienylmethylene)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5913148.png)

![N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5913160.png)

![N'-(5-bromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5913174.png)
![8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B5913185.png)


![5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5913206.png)

![butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate](/img/structure/B5913229.png)